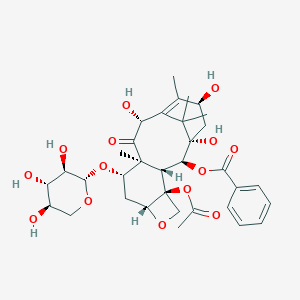
7-Xylosyl-10-deacetylbaccatin III
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 7-Xylosyl-10-deacetylbaccatin III involves complex biochemical processes. A study by Fu et al. (2008) detailed the separation of 7-Xylosyl-10-deacetylbaccatin III and 10-DAB III using macroporous resins, demonstrating an effective method for separating and enriching these compounds from extracts free of paclitaxel (Fu et al., 2008).
Molecular Structure Analysis
A semiempirical study by Braga and Galvão (2002) on the electronic structure of 10-deacetylbaccatin-III, a closely related compound, used methods like PM3 and ZINDO to analyze its conformational and electronic aspects. This study provides insights into the molecular structure and electronic features of related compounds including 7-Xylosyl-10-deacetylbaccatin III (Braga & Galvão, 2002).
Chemical Reactions and Properties
Numerous studies have focused on the chemical reactions and properties of 10-deacetylbaccatin III and its derivatives. Wahl et al. (1992) explored various structural modifications under acidic and basic conditions, providing insight into the chemical reactivity of such compounds (Wahl et al., 1992).
Physical Properties Analysis
Studies specifically analyzing the physical properties of 7-Xylosyl-10-deacetylbaccatin III are limited. However, the physical properties can be inferred from closely related compounds such as 10-deacetylbaccatin III.
Chemical Properties Analysis
The chemical properties of 7-Xylosyl-10-deacetylbaccatin III can be understood through its synthesis and reactions. Yanagi et al. (2016) demonstrated the organocatalytic site-selective diversification of 10-deacetylbaccatin III, which is relevant to understanding the chemical properties of its derivatives (Yanagi et al., 2016).
Wissenschaftliche Forschungsanwendungen
Cancer Therapy : 7-xylosyl-10-deacetylpaclitaxel targets the mitochondrial permeability transition pore, inducing apoptosis in cancer cells. Oxidative damage plays a role in this process, making it a potential candidate for cancer treatment (Jiang et al., 2011).
Taxoid Family Investigation : Due to its simpler structure and a phenylisoserine side chain, 7-Xylosyl-10-deacetylbaccatin III shares electronic features with paclitaxel and serves as a promising candidate for preliminary investigations of the taxoid family (Braga & Galvão, 2002).
Synthetic Precursors of Taxol : Structural modifications of 10-deacetylbaccatin III can lead to new synthetic precursors of taxol and taxotere® analogues, showing its versatility in drug synthesis (Wahl et al., 1992).
Semisynthesis of Paclitaxel Analogues : Nocardioides luteus SC 13912 effectively converts 7-deoxy-10-deacetylbaccatin-III into 6-hydroxy-7-deoxy-10-deacetylbaccatin-III, which is useful for the synthesis of paclitaxel analogues (Hanson et al., 2004).
Catalytic Efficiency Improvement for Taxol Production : The catalytic efficiency of DBAT, a Taxus enzyme, has been improved to produce Taxol from an abundant analogue, offering an environmentally friendly alternative for cancer drug production (Li et al., 2017).
Modification of Taxoid Analogs : A new method for modifying the C-4 position of 10-deacetylbaccatin III has been developed, which is potentially useful for preparing C-4 modified taxoid analogs (Uoto et al., 1997).
Enzymatic Conversion in Drug Synthesis : The enzymatic process converts 10-deacetylbaccatin III to baccatin III with a reaction yield of 51%, benefiting the production of paclitaxel and analogs (Patel et al., 2000).
Semisynthesis of Ortataxel : A practical method for semisynthesis of ortataxel from 10-deacetylbaccatin III has been presented, utilizing a compound readily available from various yews, providing a potential cancer drug (Baldelli et al., 2003).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O14/c1-15-18(36)12-34(43)28(47-29(42)17-9-7-6-8-10-17)26-32(5,27(41)24(39)22(15)31(34,3)4)20(11-21-33(26,14-45-21)48-16(2)35)46-30-25(40)23(38)19(37)13-44-30/h6-10,18-21,23-26,28,30,36-40,43H,11-14H2,1-5H3/t18-,19+,20-,21+,23-,24+,25+,26-,28-,30-,32+,33-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYIYFPUFSJTDA-HEJNHQNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC6C(C(C(CO6)O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Xylosyl-10-deacetylbaccatin III | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



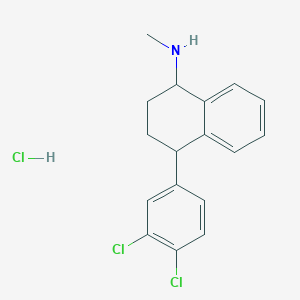
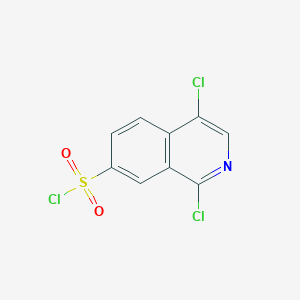
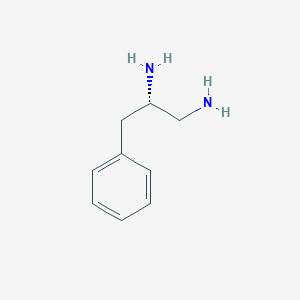
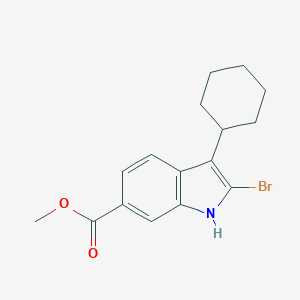
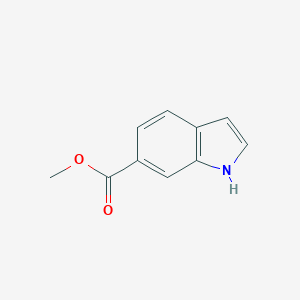
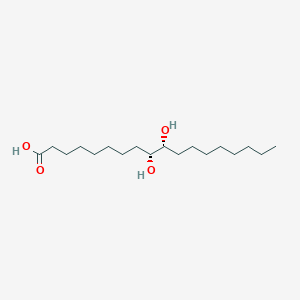
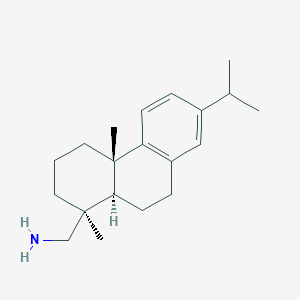
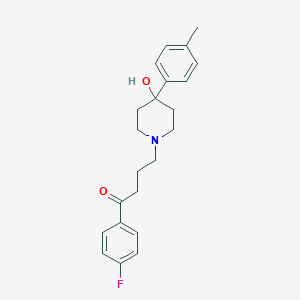

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)
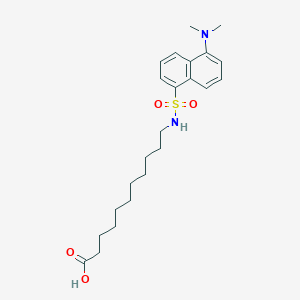

![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)
![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)